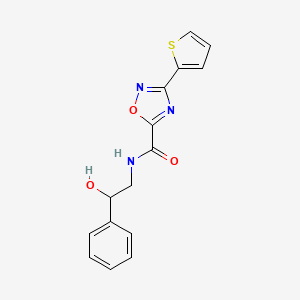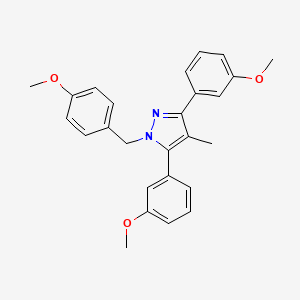![molecular formula C16H16F2N6S B14927187 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927187.png)
2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. Subsequent steps include the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core and the final assembly of the complete molecule. Reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It might find applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially leading to significant biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, thieno, and triazolo rings. Examples might include:
- 2-{[3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 2-{[3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
The uniqueness of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H16F2N6S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H16F2N6S/c1-4-10-9(3)25-16-13(10)15-20-12(22-24(15)7-19-16)6-23-8(2)5-11(21-23)14(17)18/h5,7,14H,4,6H2,1-3H3 |
InChI-Schlüssel |
KMNHULRPOWZEML-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=CC(=N4)C(F)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927114.png)
![1,1-dibenzyl-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B14927129.png)
![N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927133.png)

![N,N'-(oxydibenzene-4,1-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B14927139.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14927143.png)

![2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14927154.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927157.png)

![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927173.png)
![N-cyclohexyl-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14927176.png)
![N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14927202.png)
